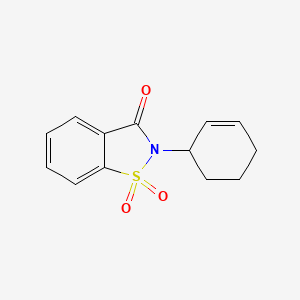
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazolones These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific reaction conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors such as 2-aminobenzenesulfonamide and cyclohexenone derivatives under acidic or basic conditions.
Oxidation Reactions: Employing oxidizing agents like hydrogen peroxide or peracids to introduce the dioxide functionality.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation to form sulfone derivatives.
Reduction: Reduction of the dioxide group to form the corresponding sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions at the benzene ring or the cyclohexenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfoxides or sulfides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in target cells.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: The parent compound without the cyclohexenyl substituent.
2-(Cyclohexen-1-yl)-1,2-benzisothiazol-3(2H)-one: A similar compound with different substitution patterns.
Uniqueness
1,2-Benzisothiazol-3(2H)-one, 2-(2-cyclohexen-1-yl)-, 1,1-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzisothiazolone derivatives.
Propiedades
Número CAS |
105338-19-0 |
|---|---|
Fórmula molecular |
C13H13NO3S |
Peso molecular |
263.31 g/mol |
Nombre IUPAC |
2-cyclohex-2-en-1-yl-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H13NO3S/c15-13-11-8-4-5-9-12(11)18(16,17)14(13)10-6-2-1-3-7-10/h2,4-6,8-10H,1,3,7H2 |
Clave InChI |
YWKMVDVYWRSMJD-UHFFFAOYSA-N |
SMILES canónico |
C1CC=CC(C1)N2C(=O)C3=CC=CC=C3S2(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrakis[(2-methylphenyl)methyl]stannane](/img/structure/B14332943.png)


![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)
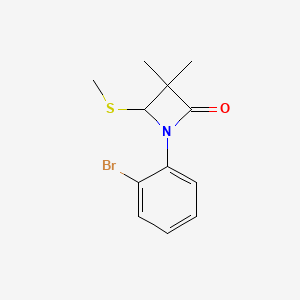
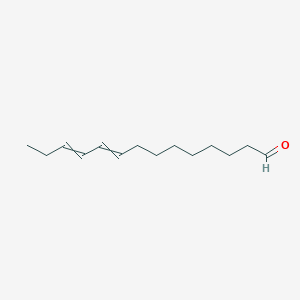
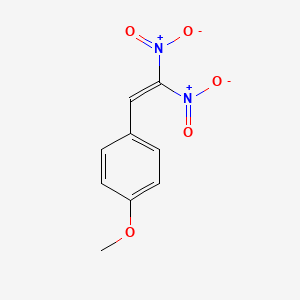
![Ethyl 1-[(naphthalen-2-yl)methyl]piperidine-2-carboxylate](/img/structure/B14332987.png)
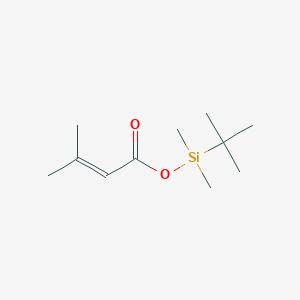

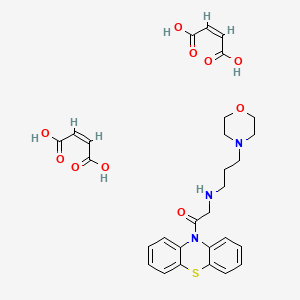

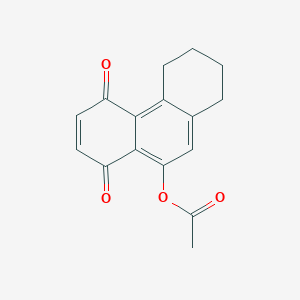
![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)
